molecular formula C25H19F3N2O3 B4753038 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

Cat. No. B4753038
M. Wt: 452.4 g/mol
InChI Key: IBXYBJATNOYQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as DMTFQ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTFQ is a quinolinecarboxamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not fully understood, but research has shown that it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide also inhibits the formation of amyloid-β and tau protein aggregates, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide also inhibits the formation of amyloid-β and tau protein aggregates, which are associated with neurodegenerative diseases. Additionally, 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potential therapeutic applications in treating cancer and neurodegenerative diseases. However, one limitation is that the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not fully understood, which makes it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. Another area of research could focus on elucidating the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in order to optimize its use in lab experiments. Additionally, future research could explore the potential of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in treating other diseases and disorders beyond cancer and neurodegenerative diseases.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has shown promising results in various scientific research studies. It has been studied for its potential anticancer properties, with research indicating that it induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide can inhibit the formation of amyloid-β and tau protein aggregates, which are associated with these diseases.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-32-15-11-12-17(23(13-15)33-2)22-14-18(16-7-3-5-9-20(16)29-22)24(31)30-21-10-6-4-8-19(21)25(26,27)28/h3-14H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXYBJATNOYQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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